2-bromo-4-(oxan-4-yl)-1,3-thiazole
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Overview
Description
2-Bromo-4-(oxan-4-yl)-1,3-thiazole is a heterocyclic compound that contains both bromine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(oxan-4-yl)-1,3-thiazole typically involves the bromination of a thiazole derivative. One common method is the bromination of 4-(oxan-4-yl)-1,3-thiazole using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(oxan-4-yl)-1,3-thiazole can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products Formed
Nucleophilic substitution: Formation of substituted thiazoles with various functional groups.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiazoles or modified thiazole rings.
Scientific Research Applications
2-Bromo-4-(oxan-4-yl)-1,3-thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
Chemical Biology: It serves as a probe or ligand in biochemical assays and studies involving enzyme inhibition or receptor binding.
Organic Synthesis: The compound is a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-4-(oxan-4-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The bromine atom and thiazole ring play crucial roles in binding to the target molecules and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(oxan-4-yl)-1,3-oxazole
- 4-Bromo-2-[(oxan-4-yl)methoxy]benzoic acid
- 2-Bromo-1-(oxan-4-yl)propan-1-one
Uniqueness
2-Bromo-4-(oxan-4-yl)-1,3-thiazole is unique due to the presence of both bromine and thiazole moieties, which impart distinct chemical reactivity and biological activity
Properties
CAS No. |
1895629-34-1 |
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Molecular Formula |
C8H10BrNOS |
Molecular Weight |
248.14 g/mol |
IUPAC Name |
2-bromo-4-(oxan-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C8H10BrNOS/c9-8-10-7(5-12-8)6-1-3-11-4-2-6/h5-6H,1-4H2 |
InChI Key |
CCTXPIBLWQVCLR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)Br |
Purity |
95 |
Origin of Product |
United States |
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